![molecular formula C15H24N6O12P2 B1236492 5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine](/img/structure/B1236492.png)
5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine
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Overview
Description
[(2R,3R,4S)-3,4-dihydroxypyrrolidin-2-yl]methyl-ADP is a purine ribonucleoside 5'-diphosphate and a dihydroxypyrrolidine.
Scientific Research Applications
1. Electrochemical Detection of DNA
The methoxyphenol (MOP) and dihydrobenzofuran (DHB) groups, related to the molecular structure , have been explored for their potential as new oxidizable labels for the electrochemical detection of DNA. The study involved the incorporation of these groups into DNA via enzymatic processes and demonstrated their effectiveness in providing analytically useful signals of oxidation on a carbon electrode. This application is significant for advancing DNA detection techniques (Šimonová et al., 2014).
2. Mutagenesis Studies
O-Methylhydroxylamine, which shares a resemblance to the compound in focus, has been identified as a mutagen. It can substitute a methoxyamino group for the amino group of adenosine, forming N6-methoxyadenosine (mo6A). This compound's reaction with adenosine is slow but significant, leading to changes in tautomeric equilibrium that could be relevant in transcriptional studies and mutagenesis research (Singer & Spengler, 1982).
3. Inhibition of MTAP for Antiproliferative Agents
A related compound, 2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-methylsulfanylmethylpyrrolidin-3,4-diol, has been synthesized as an inhibitor of human 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP). This enzyme is involved in the purine salvage pathway. Inhibition of MTAP is considered a target in designing potential antiproliferative agents, indicating the relevance of similar compounds in cancer research and therapy (Kamath et al., 2004).
4. Study of Nucleoside Phosphorothioate Diastereomers
Research on the crystal and molecular structure of adenosine 5'-O-phosphorothioate O-p-nitrophenyl ester, which shares structural characteristics with the compound , has provided insights into the substrate stereospecificity of snake venom phosphodiesterase. This study aids in understanding the stereochemical aspects of nucleoside phosphorothioate diastereomers (Burgers et al., 1979).
5. Oligodeoxyribonucleotide Synthesis
The use of the 2-dansylethoxycarbonyl (Dnseoc) group for protecting the 5′-hydroxy function in oligoribonucleotide synthesis, relevant to the compound's molecular structure, has been investigated. This research is significant in the field of nucleic acid chemistry, particularly in the synthesis of modified nucleosides and nucleotides for various applications (Bergmann & Pfleiderer, 1994).
properties
Product Name |
5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine |
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Molecular Formula |
C15H24N6O12P2 |
Molecular Weight |
542.33 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S)-3,4-dihydroxypyrrolidin-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H24N6O12P2/c16-13-9-14(19-4-18-13)21(5-20-9)15-12(25)11(24)8(32-15)3-31-35(28,29)33-34(26,27)30-2-6-10(23)7(22)1-17-6/h4-8,10-12,15,17,22-25H,1-3H2,(H,26,27)(H,28,29)(H2,16,18,19)/t6-,7+,8-,10-,11-,12-,15-/m1/s1 |
InChI Key |
NDQDTBCXPOIQGT-UHNJQBFTSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](N1)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O)O |
SMILES |
C1C(C(C(N1)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O)O |
Canonical SMILES |
C1C(C(C(N1)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O)O |
synonyms |
adenosine diphosphate (hydroxymethyl)pyrrolidinediol ADP-HPD |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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